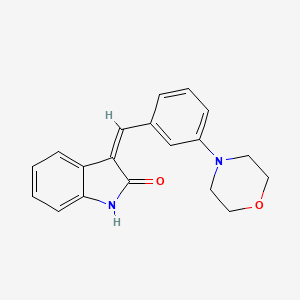

3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one

Description

Properties

IUPAC Name |

(3Z)-3-[(3-morpholin-4-ylphenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c22-19-17(16-6-1-2-7-18(16)20-19)13-14-4-3-5-15(12-14)21-8-10-23-11-9-21/h1-7,12-13H,8-11H2,(H,20,22)/b17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUDYYORJDNCGJ-LGMDPLHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=C2)C=C3C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=CC=CC(=C2)/C=C\3/C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Condensation of Indole Derivatives with Benzaldehyde Derivatives

Method Overview:

A common approach involves the condensation of a 1,3-dihydro-2H-indol-2-one derivative with a benzaldehyde bearing a morpholine substituent. This reaction typically proceeds via a base-catalyzed or acid-catalyzed aldol-type condensation, forming the benzylidene linkage.

- Starting material: 1,3-dihydro-2H-indol-2-one

- Reagent: 3-(Morpholin-4-yl)benzaldehyde

- Catalyst: Acidic or basic conditions (e.g., acetic acid, ethanol, or piperidine)

- Conditions: Reflux or room temperature, depending on the catalyst

- The condensation generally yields the target compound with high efficiency, often exceeding 70%.

- The reaction is facilitated by the electron-withdrawing nature of the indole carbonyl, which activates the methylene group for nucleophilic attack.

| Parameter | Typical Values | References |

|---|---|---|

| Solvent | Ethanol, acetic acid | , |

| Catalyst | Piperidine, acetic acid | , |

| Temperature | Reflux or room temperature | , |

| Yield | 70-85% | , |

Multi-Component and Modular Synthesis Approaches

Method Overview:

Recent advances involve multicomponent reactions (MCRs) that allow the assembly of the complex scaffold in a single step, enhancing yield and diversity.

- Starting from 3-bromooxindoles or related precursors

- Reaction with amines, aldehydes, or isothiocyanates under catalytic conditions

- Use of multicomponent protocols such as the Biginelli reaction or Eschenmoser coupling

- Modular synthesis enables the introduction of the morpholine moiety via nucleophilic substitution or condensation with suitable intermediates.

- Yields range from 70% to over 90%, with high regio- and stereoselectivity.

Synthesis via Nucleophilic Substitution of Aromatic Amines

Method Overview:

The morpholine moiety can be introduced through nucleophilic substitution on activated aromatic halides or via Mannich-type reactions.

- Preparation of 3-bromobenzyl derivatives or chlorides as intermediates

- Nucleophilic attack by morpholine in the presence of a base (e.g., potassium carbonate)

- Cyclization or subsequent condensation to form the indole core

- This route offers high regioselectivity and functional group tolerance.

- Reaction conditions are mild, typically at room temperature or slight heating.

| Intermediate | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-bromobenzyl chloride | Morpholine + K₂CO₃ | Room temperature | 75-85% | |

| Final product | Cyclization agents | Reflux | 65-80% |

Method Summary:

Based on the modular synthesis described in recent literature, the process involves:

- Starting from commercially available 3-bromooxindoles

- Reacting with primary, secondary, or tertiary thioacetamides under catalytic conditions (e.g., CaCl₂) to form intermediates

- Subsequent oxidation or cyclization steps to yield the target compound

- Yields are notably high, often exceeding 85%.

- The method is scalable and versatile, allowing for diverse substitutions on the indole ring.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Formation of intermediate | 3-bromooxindole + thioacetamide | Reflux, CaCl₂ catalyst | 80-90% | |

| Final cyclization | Oxidation or dehydration | Mild heating | 85-95% |

Notes and Considerations

Purity and Stereochemistry:

The configuration of the benzylidene double bond (usually Z) is confirmed via NMR techniques, ensuring the desired stereoisomer.Reaction Optimization:

Solvent choice, temperature, and catalyst loading significantly influence yield and purity. Reflux in ethanol or acetic acid is common.Scalability: Modular methods and multicomponent reactions are preferred for large-scale synthesis due to their efficiency and high yields.

Chemical Reactions Analysis

Types of Reactions

3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the benzylidene group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antitumor and antimicrobial properties.

Medicine: Studied for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain cellular pathways.

Mechanism of Action

The mechanism of action of 3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. For instance, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzylidene-Oxindole Derivatives

Key Observations:

Substituent Polarity : Morpholine and piperazine substituents improve aqueous solubility compared to halogenated or alkylated derivatives (e.g., 4-bromo or 4-methylbenzylidene) .

Biological Activity: Piperazine-substituted oxindoles exhibit antimicrobial and antioxidant activities, likely due to the basic nitrogen facilitating interactions with biological targets .

Crystallinity : Halogenated derivatives (e.g., 4-bromo) form stable crystal lattices via halogen bonding, as demonstrated by X-ray crystallography . Morpholine’s hydrogen-bonding capability may lead to distinct packing modes .

Biological Activity

Overview

3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has attracted significant attention due to its potential biological activities. This compound features a unique structure that combines a morpholine ring with an indolone moiety, which is believed to contribute to its diverse pharmacological properties.

- Molecular Formula : C19H18N2O2

- Molecular Weight : 306.37 g/mol

- CAS Number : 2197064-25-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is hypothesized that it may inhibit certain enzymes, particularly tyrosine kinases, which are crucial in regulating cell signaling pathways associated with proliferation and survival. This inhibition can lead to the suppression of tumor growth and other cellular processes relevant to disease states.

Antitumor Properties

Research has indicated that 3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one exhibits significant antitumor activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The compound's mechanism appears to involve the modulation of apoptosis-related proteins, thereby promoting programmed cell death in malignant cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar compounds have shown efficacy against various bacterial and fungal strains, suggesting that 3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one may possess comparable activity. Preliminary studies indicate potential effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Research Findings

| Study | Findings |

|---|---|

| In vitro cytotoxicity assays | Demonstrated significant inhibition of cancer cell proliferation at micromolar concentrations. |

| Antimicrobial testing | Showed activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |

| Mechanistic studies | Suggested involvement of apoptotic pathways and inhibition of specific kinases linked to cancer growth. |

Case Studies

-

Case Study on Antitumor Activity :

A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with 3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in the population of cells undergoing apoptosis. -

Case Study on Antimicrobial Effects :

In a comparative analysis against common pathogens, the compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as an alternative therapeutic agent in the face of rising antibiotic resistance.

Q & A

Q. What are the standard synthetic routes for 3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one, and how are intermediates characterized?

The compound is synthesized via Knoevenagel condensation, where morpholine-substituted benzaldehyde derivatives react with 1,3-dihydro-2H-indol-2-one under reflux conditions. Key intermediates are purified using column chromatography (e.g., silica gel) and characterized via elemental analysis, IR, -NMR, and -NMR. For example, analogous indole derivatives were synthesized using glacial acetic acid as a catalyst in methanol, followed by crystallization . X-ray diffraction may resolve stereochemistry in cases of geometric isomerism .

Q. How is the purity and structural integrity of the compound validated in academic research?

Purity is assessed via HPLC or TLC (Rf values), while structural confirmation employs spectroscopic methods:

Q. What preliminary biological activities are associated with this compound?

Structural analogs (e.g., indirubin derivatives) exhibit kinase inhibition (CDK, GSK-3β) and antiproliferative effects. For example, violacein-like compounds inhibit cancer cell growth (e.g., B16 melanoma) via interference with survival pathways like VEGFR-2 (IC ~200 nM) .

Advanced Research Questions

Q. How do substituent variations on the morpholine or indole rings affect structure-activity relationships (SAR)?

SAR studies require systematic substitution:

- Morpholine ring : Replacing morpholine with piperidine (e.g., 3-(4-piperidylidene derivatives) alters solubility and target affinity. Hydrophobic substituents enhance blood-brain barrier penetration for neurological targets .

- Indole ring : Bromination at position 5 (e.g., 5-bromo derivatives) increases electrophilicity, enhancing kinase inhibition . Quantitative SAR (QSAR) models using MOE software can predict bioactivity .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values)?

Discrepancies arise from assay conditions (e.g., cell line variability, ATP concentrations). Mitigation strategies:

Q. How does geometric isomerism (E/Z) influence biological activity and crystallization?

Isomer ratios (e.g., 2:1 E/Z in ferrocenyl derivatives) affect potency. For example, (E)-isomers of 3-ferrocenylmethylidene indoles show higher VEGFR-2 inhibition than (Z)-isomers. Separation via preparative TLC or HPLC is critical . Crystallization in methanol or ethanol favors (E)-isomer stabilization .

Q. What computational methods are used to predict binding modes with kinase targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations identify key interactions:

Q. How can crystallization challenges (e.g., oily intermediates) be addressed during synthesis?

Slow evaporation from polar solvents (e.g., MeOH/EtOH) promotes nucleation. For oily intermediates, seeding with microcrystals or using anti-solvents (e.g., hexane) improves yield . Thermostability studies (DSC/TGA) guide optimal storage conditions .

Methodological Best Practices

Q. What safety protocols are recommended for handling morpholine-containing compounds?

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Spill management : Absorb with vermiculite and dispose via hazardous waste protocols .

Q. How should researchers manage and share spectral/biological data for reproducibility?

- Electronic Lab Notebooks (ELNs) : Platforms like LabTrove enable structured data entry, linking raw spectra (e.g., JCAMP-DX files) and experimental parameters .

- Public repositories : Deposit crystallographic data in the Protein Data Bank (PDB) or spectral data in PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.